7-(3-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(3-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with a suitable reagent such as triethyl orthoformate under acidic conditions to yield the desired triazolopyrimidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the aromatic rings.
Reduction: Reduction reactions may target the triazole ring or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the triazole ring or aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 7-(3-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its triazolopyrimidine core is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Research into the pharmacological properties of this compound may lead to the discovery of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In material science, the compound can be used in the design of new materials with specific properties. Its heterocyclic structure may contribute to the development of advanced polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 7-(3-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s triazolopyrimidine core allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(3-Methoxyphenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 7-(3-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern. The presence of both methoxy and methyl groups on the aromatic rings provides distinct electronic and steric properties, influencing its reactivity and biological activity. This makes it a valuable compound for exploring new chemical and biological spaces.
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
7-(3-methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H18N4O/c1-13-6-8-14(9-7-13)17-11-18(23-19(22-17)20-12-21-23)15-4-3-5-16(10-15)24-2/h3-12,18H,1-2H3,(H,20,21,22) |
InChI Key |
PWIQATKTNCPRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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